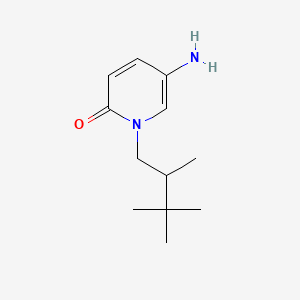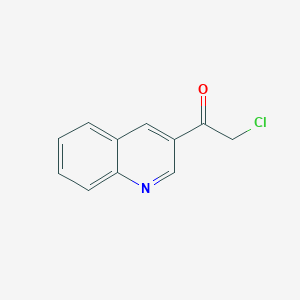
2-Chloro-1-(quinolin-3-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(quinolin-3-YL)ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to a chloroacetyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(quinolin-3-YL)ethanone typically involves the reaction of quinoline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Quinoline+Chloroacetyl chloride→this compound+HCl
The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of automated systems can reduce the risk of exposure to hazardous chemicals and improve overall safety.
化学反应分析
Types of Reactions
2-Chloro-1-(quinolin-3-YL)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Formation of amides, thioethers, or ethers.
Reduction: Formation of 2-hydroxy-1-(quinolin-3-YL)ethanone.
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
科学研究应用
2-Chloro-1-(quinolin-3-YL)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
作用机制
The mechanism of action of 2-Chloro-1-(quinolin-3-YL)ethanone depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. This inhibition leads to the death of the parasite.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(quinolin-2-YL)ethanone
- 2-Chloro-1-(quinolin-4-YL)ethanone
- 2-Chloro-1-(quinolin-6-YL)ethanone
Comparison
2-Chloro-1-(quinolin-3-YL)ethanone is unique due to the position of the chloroacetyl group on the quinoline ring. This positional difference can significantly affect the compound’s reactivity and biological activity. For instance, the 3-position attachment may result in different binding affinities and selectivities compared to the 2-, 4-, or 6-position analogs. This uniqueness makes it a valuable compound for developing specific inhibitors or probes in chemical biology and medicinal chemistry.
属性
分子式 |
C11H8ClNO |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
2-chloro-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6H2 |
InChI 键 |
YCCXLINUDVPBHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
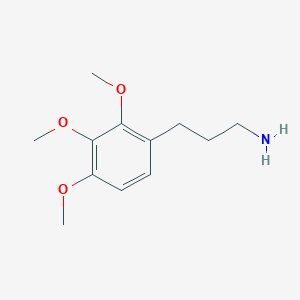
![(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13539554.png)
![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)
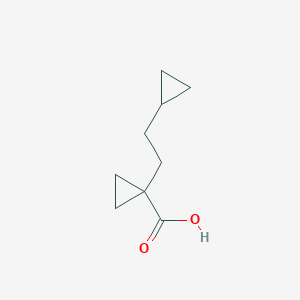
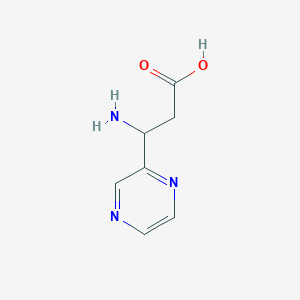
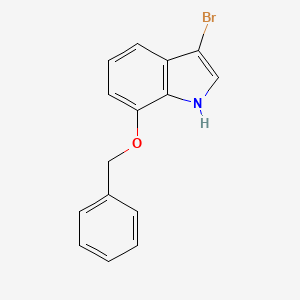
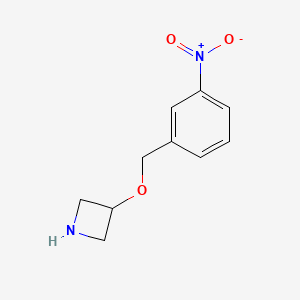
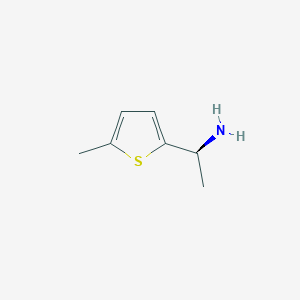

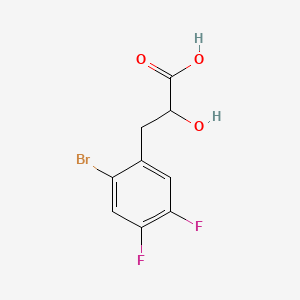
![tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)

